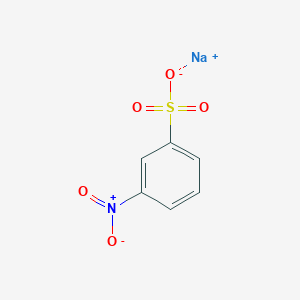

sodium;3-nitrobenzenesulfonate

Description

Historical Context and Significance of Aromatic Sulfonates in Chemical Synthesis

Aromatic sulfonic acids and their salts have long been pivotal in the advancement of chemical synthesis. The introduction of the sulfonic acid group (-SO₃H) into an aromatic ring, a process known as sulfonation, is a fundamental electrophilic aromatic substitution reaction. acs.orgacs.org Historically, this reaction has been crucial for producing a wide array of organic compounds, including detergents, dyes, and pharmaceuticals. acs.orgresearchgate.net The sulfonate group's ability to increase water solubility and act as a good leaving group in nucleophilic substitution reactions has made it an invaluable functional group in organic synthesis. researchgate.netgoogle.com

The development of sulfonation processes, such as the Tyrer sulfonation process for benzene (B151609), marked significant technological advancements, enabling high-yield production of key intermediates. acs.org Furthermore, the reversibility of sulfonation has been ingeniously exploited to protect aromatic systems during multi-step syntheses. acs.org The historical significance of aromatic sulfonates is also evident in the production of iconic materials like sulfa drugs, which are derived from the sulfonation of anilines, and in the creation of ion exchange resins for water softening through the sulfonation of polystyrene. acs.orgresearchgate.net

Current Research Landscape and Academic Focus on Sodium 3-Nitrobenzenesulfonate

The academic and research focus on sodium 3-nitrobenzenesulfonate is multifaceted, spanning fundamental chemical engineering principles to advanced synthetic applications. A significant area of investigation involves the optimization of its production and purification processes. For instance, detailed studies on the solid-liquid equilibria of ternary systems, such as sodium 3-nitrobenzenesulfonate, sodium 4-nitrobenzenesulfonate, and water, are crucial for developing efficient separation and crystallization methods to obtain high-purity products. google.com Research into the equilibrium solubility of sodium 3-nitrobenzenesulfonate in various binary solvent mixtures at different temperatures provides essential data for industrial process design and optimization. sigmaaldrich.comsigmaaldrich.com

Recent research also explores innovative catalytic methods for its synthesis. A notable example is a patented method that utilizes a sodium tungstate (B81510) catalyst for the sulfonation of nitrobenzene (B124822), aiming to reduce byproducts and create a cleaner production process. atamanchemicals.com

In the realm of synthetic chemistry, sodium 3-nitrobenzenesulfonate continues to be a valuable reagent. It is notably used in the synthesis of quinoline (B57606), a heterocyclic compound with numerous applications in pharmaceuticals and dyes. chemicalbook.com Furthermore, it serves as a reagent in the synthesis of complex molecules like azetidinyl ketolides, which are investigated for their potential as treatments for respiratory tract infections. The compound's reactivity is also a subject of academic inquiry, with studies examining the kinetics of its reactions, such as with ozone in aqueous solutions. chemicalbook.com

The following interactive data table summarizes key research findings related to sodium 3-nitrobenzenesulfonate:

| Research Focus | Key Findings |

| Chemical Process Optimization | The mutual solubility in ternary systems with sodium 4-nitrobenzenesulfonate and water has been determined at various temperatures to construct phase diagrams for improved separation processes. google.com |

| Solubility Studies | The solubility of sodium 3-nitrobenzenesulfonate has been measured in binary solvent mixtures (e.g., with NaCl, Na₂SO₄, and ethanol) at elevated temperatures, with data correlated by the modified Apelblat equation. sigmaaldrich.comsigmaaldrich.com |

| Catalytic Synthesis | A method using a sodium tungstate catalyst during the sulfonation of nitrobenzene has been developed to significantly reduce the formation of the 3,3'-dinitrodiphenyl sulfone byproduct. atamanchemicals.com |

| Synthetic Applications | It is a key reagent in the synthesis of quinoline. chemicalbook.com It is also utilized in the synthesis of azetidinyl ketolides for potential therapeutic applications. |

| Reaction Kinetics | The kinetics of the reaction between sodium 3-nitrobenzenesulfonate and ozone in aqueous solutions have been investigated. chemicalbook.com |

| Electrochemical Applications | In studies on the electrochemical methoxylation of 4-methylanisole, sodium 3-nitrobenzenesulfonate was used as a supporting electrolyte, although it showed lower performance compared to other electrolytes like sodium p-toluenesulfonate. |

Broader Implications of Nitro-Substituted Aromatic Sulfonates in Industrial and Specialized Chemical Sectors

The influence of nitro-substituted aromatic sulfonates, with sodium 3-nitrobenzenesulfonate as a prime example, extends across a wide range of industrial sectors. These compounds are integral to the dye and pigment industry, where they serve as intermediates in the synthesis of various colorants. fishersci.caresearchgate.net The presence of the nitro group, a strong electron-withdrawing group, is crucial in the production of azo dyes. fishersci.ca

In the textile industry, sodium 3-nitrobenzenesulfonate finds application as a stabilizer for dyeing fibers and as an assistant in discharge printing. sigmaaldrich.com Its mild oxidizing properties make it effective as an anti-reduction agent, protecting dyes during processing. atamanchemicals.com

The electroplating industry utilizes this compound as an oxidizing agent and as a component in nickel stripper solutions. atamanchemicals.comsigmaaldrich.com Its properties are also leveraged in the formulation of industrial cleaners and demetalizers. sigmaaldrich.com

Furthermore, the reactivity of the nitro group makes these compounds valuable starting materials for the synthesis of amines via reduction, which are then used to produce pharmaceuticals, agrochemicals, and other specialty chemicals. The diverse applications underscore the significant role of nitro-substituted aromatic sulfonates in various manufacturing and chemical processes.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H4NNaO5S |

|---|---|

Molecular Weight |

225.16 g/mol |

IUPAC Name |

sodium;3-nitrobenzenesulfonate |

InChI |

InChI=1S/C6H5NO5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |

InChI Key |

LJRGBERXYNQPJI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Sodium 3 Nitrobenzenesulfonate

Conventional Industrial Synthesis Routes of Sodium 3-Nitrobenzenesulfonate

The industrial production of sodium 3-nitrobenzenesulfonate has traditionally relied on robust and well-established chemical processes. These methods prioritize yield and purity through carefully controlled reaction conditions.

Sulfonation of Nitrobenzene (B124822) using Oleum (B3057394)

The primary and most conventional method for synthesizing sodium 3-nitrobenzenesulfonate is through the sulfonation of nitrobenzene utilizing oleum, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. atamanchemicals.com This electrophilic aromatic substitution reaction involves the replacement of a hydrogen atom on the benzene (B151609) ring of nitrobenzene with a sulfonic acid group (-SO₃H).

The reaction is highly exothermic and requires precise temperature control. Typically, nitrobenzene is preheated to between 80°C and 130°C before being mixed with oleum. The optimal temperature range for the sulfonation is maintained between 100°C and 110°C to ensure an efficient reaction rate while preventing thermal decomposition. prepchem.com Temperatures below 80°C risk the solidification of the reaction mass, whereas temperatures exceeding 130°C can lead to vigorous decomposition.

A slight molar excess of sulfur trioxide, often supplied as 65% oleum, is used to drive the reaction to completion. The reaction duration is dependent on the scale and temperature but proceeds until the majority of the nitrobenzene has been converted to m-nitrobenzenesulfonic acid.

Following the sulfonation, the reaction mixture is diluted with water. The resulting m-nitrobenzenesulfonic acid is then neutralized with an alkali, such as sodium carbonate or sodium hydroxide, to form the sodium salt. google.comgoogle.com The crude sodium 3-nitrobenzenesulfonate is often "salted out" of the solution by adding sodium chloride, which reduces its solubility and causes it to precipitate. prepchem.comatamanchemicals.com The precipitate is then filtered and can be further purified by recrystallization from water. prepchem.com A significant byproduct of this process is bis(3-nitrophenyl) sulfone (also known as m,m'-dinitrodiphenyl sulfone). atamanchemicals.comprepchem.com

| Parameter | Value | Reference |

| Reactants | Nitrobenzene, Oleum (SO₃ in H₂SO₄) | atamanchemicals.com |

| Reaction Type | Electrophilic Aromatic Sulfonation | wikipedia.orgmasterorganicchemistry.com |

| Preheating Temperature of Nitrobenzene | 80°C - 130°C | |

| Optimal Sulfonation Temperature | 100°C - 110°C | prepchem.com |

| Sulfonating Agent | ~65% Oleum (slight molar excess of SO₃) | |

| Byproduct | bis(3-nitrophenyl) sulfone | atamanchemicals.comprepchem.com |

| Neutralizing Agent | Sodium Carbonate or Sodium Hydroxide | google.comgoogle.com |

| Purification | Salting out with NaCl, Recrystallization | prepchem.comatamanchemicals.com |

Sulfurex Process for Sodium 3-Nitrobenzenesulfonate Production

The Sulfurex process is another established method for the production of sodium 3-nitrobenzenesulfonate. google.com This process also involves the sulfonation of nitrobenzene but is characterized by the use of sulfur trioxide as the sulfonating agent. google.com While the use of SO₃ avoids the large quantities of sulfuric acid associated with the oleum process, it presents its own challenges, such as the tendency of SO₃ to polymerize. google.com

In a typical procedure, sulfur trioxide is added dropwise to nitrobenzene at a controlled temperature. google.com The reaction is highly exothermic, and careful temperature management is crucial. After the addition is complete, the mixture is held at a specific temperature for a period to ensure complete conversion to m-nitrobenzenesulfonic acid. google.com The main byproduct formed in this reaction is 3,3'-dinitrodiphenyl sulfone. google.com

Following the sulfonation, the resulting m-nitrobenzenesulfonic acid is neutralized with an alkali, such as sodium carbonate, to produce sodium 3-nitrobenzenesulfonate. google.com One of the challenges with processes using excess sulfur trioxide is the formation of sulfuric acid upon dilution with water, which then needs to be neutralized, often with calcium hydroxide, leading to the production of calcium sulfate (B86663) as a waste product. google.com

Catalytic Sulfonation Approaches for Enhanced Synthesis

To address some of the drawbacks of conventional methods, such as byproduct formation and waste generation, research has focused on developing catalytic approaches for the sulfonation of nitrobenzene.

Application of Sodium Tungstate (B81510) Catalysts in Nitrobenzene Sulfonation

A notable advancement in the synthesis of sodium 3-nitrobenzenesulfonate is the use of sodium tungstate (Na₂WO₄) as a catalyst. google.comgoogle.com This catalytic method aims to improve the efficiency and environmental profile of the production process.

In this process, sodium tungstate is added to nitrobenzene before the dropwise addition of sulfur trioxide at a temperature of 80-100°C. google.comgoogle.com The reaction mixture is then maintained at a temperature of 100-120°C for 2-4 hours to complete the sulfonation. google.comgoogle.com The use of a sodium tungstate catalyst has been shown to significantly reduce the formation of the 3,3'-dinitrodiphenyl sulfone byproduct. google.comgoogle.com

A key advantage of this catalytic route is that it can be operated without a significant excess of sulfur trioxide, which in turn minimizes the formation of sulfuric acid in the reaction system. google.comgoogle.com This leads to a reduction in the amount of waste residue generated after neutralization. google.comgoogle.com After the reaction, the sulfonated liquid is diluted with water, filtered, and neutralized with an alkali like sodium carbonate. google.comgoogle.com The process can also incorporate the recovery and recycling of unreacted nitrobenzene, further enhancing its efficiency and sustainability. google.comgoogle.com This method can yield a high-purity product (98% or higher). google.comgoogle.com

| Parameter | Value | Reference |

| Catalyst | Sodium Tungstate (Na₂WO₄) | google.comgoogle.com |

| Sulfonating Agent | Sulfur Trioxide (SO₃) | google.comgoogle.com |

| Initial Reaction Temperature | 80°C - 100°C | google.comgoogle.com |

| Final Reaction Temperature | 100°C - 120°C | google.comgoogle.com |

| Reaction Time | 2 - 4 hours | google.comgoogle.com |

| Molar Ratio (SO₃:Nitrobenzene) | 0.5-1 : 1 | google.comgoogle.com |

| Catalyst Loading | 0.001% - 10% of nitrobenzene weight | google.comgoogle.com |

| Product Purity | ≥ 98% | google.comgoogle.com |

Mechanistic Insights into Catalyst-Mediated Sulfonation Pathways

The mechanism of aromatic sulfonation is a classic example of electrophilic aromatic substitution. wikipedia.orglibretexts.org The actual electrophile is sulfur trioxide (SO₃) or its protonated form. wikipedia.orgmasterorganicchemistry.com In the presence of a catalyst like sodium tungstate, the reaction pathway is thought to be modified, leading to enhanced selectivity. While detailed mechanistic studies specifically for sodium tungstate in this reaction are not extensively published, it is proposed that the catalyst interacts with the sulfonating agent, potentially forming a more selective electrophilic species or altering the reaction intermediates. Tungstate compounds are known to act as mild oxidizing agents and can participate in various catalytic cycles. researchgate.net The polarization of reactants on the catalyst surface can facilitate the desired reaction pathway over side reactions. researchgate.net

Reduction of Byproduct Formation in Catalytic Processes

A primary goal of employing catalytic methods in the sulfonation of nitrobenzene is the reduction of unwanted byproducts, principally 3,3'-dinitrodiphenyl sulfone. google.comgoogle.com This sulfone is formed through the reaction of m-nitrobenzenesulfonic acid with another molecule of nitrobenzene. Conventional high-temperature processes with excess sulfonating agents tend to favor the formation of this byproduct. google.com

The use of a sodium tungstate catalyst allows for the reaction to proceed efficiently under conditions that are less conducive to sulfone formation. google.comgoogle.com By enabling the reaction to occur with a near-stoichiometric amount of sulfur trioxide and at controlled temperatures, the catalytic process significantly curtails the side reactions leading to the sulfone byproduct. google.comgoogle.com This not only improves the yield and purity of the desired sodium 3-nitrobenzenesulfonate but also simplifies the downstream purification process and reduces waste. google.comgoogle.com

Alternative Synthetic Pathways Involving Chlorosulfonic Acid

While sulfonation with oleum or sulfur trioxide is a common industrial practice, the use of chlorosulfonic acid presents an alternative route for the synthesis of sodium 3-nitrobenzenesulfonate and its derivatives. wikipedia.orgpageplace.de This method offers distinct reaction conditions and by-products.

Sulfonation of Nitrobenzene Derivatives with Chlorosulfonic Acid

The sulfonation of nitrobenzene or its derivatives using chlorosulfonic acid is an electrophilic aromatic substitution reaction. wikipedia.orgnumberanalytics.com A patented method details the reaction of nitrobenzene with chlorosulfonic acid at temperatures ranging from 90 to 150°C. google.com A key aspect of this process is the molar ratio of the reactants, with a nitrobenzene to chlorosulfonic acid ratio of 1:0.4–0.6 being specified. google.com During the reaction, hydrogen chloride gas is generated and must be vented from the reaction system. google.com This method can also be applied to various nitrobenzene derivatives, including those with chloro, bromo, iodo, methyl, and hydroxyl substituents. google.com

The reaction mechanism involves chlorosulfonic acid acting as a potent sulfonating agent. pageplace.de The process can be controlled to achieve high yields of the corresponding sulfonic acid. For instance, the sulfonation of o-nitrochlorobenzene with chlorosulfonic acid at 110-120°C for 4 hours can result in a yield of over 96% for 4-chloro-3-nitrobenzenesulfonic acid. google.com

Post-Treatment and Neutralization Methodologies

Following the sulfonation reaction, the resulting m-nitrobenzenesulfonic acid must be converted to its sodium salt. nanotrun.com This is achieved through a neutralization process. The reaction mixture is typically cooled and then treated with a sodium alkali, such as sodium hydroxide, sodium carbonate, or sodium bicarbonate. google.comenviro.wiki

One described method involves adding the sulfonation reaction liquid to water, followed by neutralization with an alkali. google.com For instance, the reaction liquid can be cooled to room temperature and diluted with 1-3 times its weight in water. google.com The pH is carefully adjusted to between 7 and 8.6. google.com

After neutralization, the desired sodium 3-nitrobenzenesulfonate is in an aqueous solution, while by-products like sodium sulfate may precipitate out, especially if the temperature is controlled. The separation of these salts is a critical step. The filtrate containing the product can then be concentrated by evaporation and dried, for example, by spray drying, to obtain the final solid product. google.com In some procedures, activated carbon is used to decolorize the solution before crystallization to enhance purity.

Yield Optimization and Reaction Efficiency in Sodium 3-Nitrobenzenesulfonate Production

Optimizing the yield and efficiency of sodium 3-nitrobenzenesulfonate production is a key focus in industrial settings. This involves careful control of reaction parameters and the implementation of advanced process technologies.

Several factors influence the yield, including reaction temperature, the molar ratio of reactants, and reaction time. researchgate.net For the traditional sulfonation of nitrobenzene with oleum, temperatures are typically maintained between 80°C and 130°C. Temperatures below this range can risk solidification of the reaction mass, while higher temperatures can lead to decomposition.

The use of catalysts can also improve reaction efficiency. One patented method describes the use of a sodium tungstate catalyst in the sulfonation of nitrobenzene with sulfur trioxide. google.com This catalytic approach is reported to significantly reduce the formation of the 3,3'-dinitrodiphenyl sulfone by-product. google.com

Recent advancements have explored the use of microreactors for the sulfonation of nitrobenzene. researchgate.netrsc.org This technology offers enhanced heat and mass transfer, leading to improved process safety and reduced reaction times. researchgate.netrsc.org Under optimized conditions in a microreactor using sulfur trioxide as the sulfonating agent, a 94% conversion of nitrobenzene and an 88% yield of m-nitrobenzenesulfonic acid have been achieved with a residence time of less than 2 seconds. researchgate.netrsc.org

Green Chemistry Principles in the Synthesis of Sodium 3-Nitrobenzenesulfonate

The application of green chemistry principles to the synthesis of sodium 3-nitrobenzenesulfonate aims to reduce the environmental impact of the production process. A key area of focus is minimizing waste and improving atom economy.

The traditional sulfonation process using oleum generates a significant amount of sulfuric acid as a by-product. google.com Alternative methods that use sulfur trioxide directly can reduce this waste stream. google.comgoogle.com The catalytic sulfonation process using sodium tungstate is presented as a cleaner production method, as it is claimed to produce no sulfuric acid and allows for the recycling of excess nitrobenzene. google.com

The synthesis route involving chlorosulfonic acid, particularly with a substoichiometric amount relative to nitrobenzene, offers an innovative approach. google.com This "reverse thinking" ensures that the limiting reagent, chlorosulfonic acid, is fully consumed, eliminating the need to handle and dispose of residual acid. google.com The excess nitrobenzene can be readily recovered and recycled. google.com Additionally, the hydrogen chloride gas produced as a by-product can be captured and absorbed in water, providing another avenue for resource recovery. google.com

The use of microreactors also aligns with green chemistry principles. researchgate.netrsc.org By enabling solvent-free conditions and significantly reducing reaction times, this technology minimizes solvent waste and energy consumption. researchgate.netrsc.org The improved safety profile of microreactors also contributes to a more sustainable manufacturing process. researchgate.net

Reactivity and Mechanistic Investigations of Sodium 3 Nitrobenzenesulfonate

Role as an Oxidizing Agent in Chemical Transformations

The presence of the nitro group imparts oxidizing properties to sodium 3-nitrobenzenesulfonate, allowing it to act as an electron acceptor in various chemical transformations. This characteristic is particularly exploited in the textile industry, where it is often referred to as a "resist salt" or "anti-reducing agent."

Mild Oxidizing Properties under Alkaline Conditions

Under alkaline conditions, sodium 3-nitrobenzenesulfonate functions as a mild oxidizing agent. chemicalbook.com This property is crucial in dyeing processes where precise control of the redox environment is necessary to maintain the integrity of the dyes. The alkaline medium enhances the compound's ability to accept electrons, thereby preventing unwanted reduction of other components in the system. This controlled oxidizing potential makes it a valuable additive in formulations for textile printing and dyeing, ensuring color fastness and vibrancy.

Mechanism of Anti-Reducing Action in Dye Systems

In the realm of textile dyeing, particularly with vat and reactive dyes, maintaining the desired color intensity is paramount. Certain conditions, such as high temperatures and the presence of reducing agents, can lead to the unwanted reduction of the dye molecules, resulting in a loss of color or a change in shade. Sodium 3-nitrobenzenesulfonate is introduced into the dye bath to counteract these reductive effects. chemicalbook.com

The precise mechanism of its anti-reducing action involves its ability to be preferentially reduced over the dye molecules. In the presence of a reducing agent, the nitro group of sodium 3-nitrobenzenesulfonate is more readily reduced to an amino group. This sacrificial reduction effectively "scavenges" the reducing species in the system, thereby protecting the chromophore of the dye from being chemically altered. This protective role is essential for achieving consistent and high-quality dyeing results.

Participation in Organic Synthesis Reactions

Sodium 3-nitrobenzenesulfonate serves as a valuable precursor and intermediate in a variety of organic synthesis reactions. The presence of both a nitro group and a sulfonate group on the aromatic ring provides multiple reaction sites for functional group transformations and the construction of more complex molecules.

Nucleophilic Substitution Reactions

The aromatic ring of sodium 3-nitrobenzenesulfonate is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing nature of both the nitro and sulfonate groups. In these reactions, a nucleophile attacks the carbon atom bearing a leaving group, which in this case can be the sulfonate group, although it is a relatively poor leaving group compared to halides. The nitro group, particularly when positioned ortho or para to the leaving group, can stabilize the intermediate Meisenheimer complex through resonance, thus facilitating the substitution.

While specific examples of nucleophilic substitution on sodium 3-nitrobenzenesulfonate are not extensively documented in readily available literature, the principles of SNAr suggest that strong nucleophiles could displace the sulfonate group under forcing conditions. The reactivity would be significantly enhanced if additional activating groups were present on the ring.

Reduction Reactions Involving the Nitro Group

The nitro group of sodium 3-nitrobenzenesulfonate can be readily reduced to an amino group, yielding 3-aminobenzenesulfonic acid, commonly known as metanilic acid. This transformation is a cornerstone of its use in the synthesis of azo dyes and sulfa drugs. drugfuture.com Several methods have been developed for this reduction, each with its own advantages in terms of yield and reaction conditions.

| Reduction Method | Reagents | Key Features |

| Béchamp Reduction | Iron filings and acid (e.g., HCl) | A traditional and industrially significant method. |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Raney Nickel, Palladium on Carbon) | Often provides cleaner reactions and higher yields. |

| Electrolytic Reduction | Electric current in an electrolytic cell | Offers a potentially more environmentally friendly alternative with high efficiency. google.com |

The resulting metanilic acid is a valuable building block in organic synthesis due to the presence of both an acidic sulfonate group and a basic amino group, allowing for a wide range of further chemical modifications.

Coupling Reactions and Derivative Formation

Sodium 3-nitrobenzenesulfonate participates in coupling reactions that lead to the formation of more complex molecular structures. One of the most notable examples is its role as an oxidizing agent in the Skraup synthesis of quinoline (B57606). In this reaction, aniline (B41778) is heated with glycerol, sulfuric acid, and an oxidizing agent. The sodium 3-nitrobenzenesulfonate oxidizes the intermediate 1,2-dihydroquinoline (B8789712) to the final quinoline product, while it is itself reduced.

Furthermore, the derivatives of sodium 3-nitrobenzenesulfonate, particularly the reduced form, metanilic acid, are key components in the synthesis of azo dyes. The amino group of metanilic acid can be diazotized and then coupled with various aromatic compounds to produce a wide spectrum of colors. This reactivity underscores the importance of sodium 3-nitrobenzenesulfonate as a precursor to a significant class of industrial colorants. While direct participation in modern cross-coupling reactions like the Ullmann condensation or Buchwald-Hartwig amination is not prominently reported, its functional groups make it a potential, though likely challenging, substrate for such transformations.

Catalytic Applications and Mechanisms of Action

Sodium 3-nitrobenzenesulfonate and related sulfonic acid compounds serve as effective catalysts in various organic reactions, primarily due to the acidic nature of the sulfonic group. Their application spans processes requiring strong acid catalysis, such as dehydration and resin solidification.

Catalysis in Dehydration and Resin Solidification

Sulfonic acid resins, which are polymeric materials functionalized with sulfonic acid groups similar to that in sodium 3-nitrobenzenesulfonate, are widely evaluated as solid acid catalysts for dehydration reactions. researchgate.netrsc.org A significant application is the solvent-free dehydration of sorbitol to produce isosorbide (B1672297), a valuable bio-based chemical. researchgate.netdnu.dp.ua

The mechanism involves the protonation of a hydroxyl group on the substrate by the acidic sulfonic group of the catalyst, followed by the elimination of a water molecule to form a carbocation intermediate. This intermediate then undergoes further reaction, such as cyclization, to yield the final product. In the case of sorbitol, a double cyclodehydration occurs to form isosorbide. dnu.dp.ua The efficiency of these resins is linked to their acidic properties, thermal stability, and mechanical stability. researchgate.net For instance, sulfonated phenolic resins have been developed as low-cost, effective catalysts for this conversion, achieving nearly 100% sorbitol conversion and high yields of isosorbide under optimal conditions. rsc.org The stability of the catalyst is crucial; some resins like Amberlyst 15 show minimal loss of acid sites even after multiple reaction cycles. dnu.dp.ua

Development of Advanced Catalytic Systems with Co-catalysts (e.g., Stannous Oxalate)

To enhance catalytic activity and selectivity, sodium 3-nitrobenzenesulfonate can be integrated into advanced catalytic systems with co-catalysts. It can be combined with stannous oxalate (B1200264) in certain organic synthesis reactions to create improved systems for chemical transformations. chemicalbull.com In other catalytic processes, such as the preparation of sodium 3-nitrobenzenesulfonate itself, catalysts like sodium tungstate (B81510) are employed to improve reaction efficiency and reduce byproducts. google.com The use of a sodium tungstate catalyst with sulfur trioxide as the sulfonating agent significantly reduces the formation of the 3,3'-dinitrodiphenyl sulfone byproduct and eliminates sulfuric acid waste, contributing to a cleaner production process. google.com

Kinetic Studies of Reactions Involving Sodium 3-Nitrobenzenesulfonate

Understanding the reaction kinetics of sodium 3-nitrobenzenesulfonate and related compounds is essential for optimizing industrial processes and environmental applications.

Kinetics of Ozone Reactions with Sulfonic Acids in Aqueous Solutions

Compared to other sulfonic acids like 1-naphthalene sulfonic acid (1NS) and 1,5-naphthalene disulfonic acid (1,5NDS), 3-nitrobenzenesulfonic acid is the most resistant to ozone oxidation. iwaponline.com The kinetics are highly dependent on pH, which influences the balance between the direct and indirect reaction pathways. At low pH (e.g., pH 3), the direct reaction with ozone is dominant. As the pH increases to 9, the contribution of the indirect reaction with hydroxyl radicals becomes much more significant. iwaponline.comresearchgate.net The oxidation byproducts identified include maleic, fumaric, oxalic, and formic acids, along with the formation of sulfate (B86663). iwaponline.com However, complete oxidation to sulfate is slow and does not reach its theoretical value even after extended ozonation. iwaponline.com

The table below summarizes the second-order kinetic constants for the reaction of ozone with 3-nitrobenzenesulfonic acid.

Table 1: Second-Order Kinetic Constants for Ozone Reaction with Sulfonic Acids

| Compound | Direct Reaction Constant (k_D) (M⁻¹s⁻¹) | Indirect Reaction Constant (k_OH) (M⁻¹s⁻¹) |

|---|---|---|

| 3-Nitrobenzenesulfonic Acid (3NBS) | 22 iwaponline.comresearchgate.net | 7.2 x 10⁸ iwaponline.com |

| 1-Naphthalene Sulfonic Acid (1NS) | 252 iwaponline.comresearchgate.net | 6.6 x 10¹⁰ iwaponline.com |

Kinetics of Arenesulfonylation with Related Sulfonyl Chlorides

Arenesulfonylation is a fundamental reaction in organic synthesis, often utilizing sulfonyl chlorides as reagents. The related compound, 3-nitrobenzenesulfonyl chloride, serves as a key reactant in these processes. While specific kinetic data for the arenesulfonylation reactions involving 3-nitrobenzenesulfonyl chloride are not detailed in the provided context, the general principles of such reactions are well-established. The kinetics typically depend on the concentrations of the arene substrate and the sulfonyl chloride, as well as the nature of the catalyst and solvent used. The reactivity of 3-nitrobenzenesulfonyl chloride is influenced by the electron-withdrawing nitro group on the benzene (B151609) ring.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 3,3'-dinitrodiphenyl sulfone |

| 3-nitrobenzenesulfonic acid |

| 3-nitrobenzenesulfonyl chloride |

| Formic acid |

| Fumaric acid |

| Isosorbide |

| Maleic acid |

| 1,5-naphthalene disulfonic acid |

| 1-naphthalene sulfonic acid |

| Ozone |

| Oxalic acid |

| Sodium 3-nitrobenzenesulfonate |

| Sodium tungstate |

| Sorbitol |

| Stannous oxalate |

| Sulfate |

| Sulfur trioxide |

Advanced Applications of Sodium 3 Nitrobenzenesulfonate in Chemical Industries and Emerging Technologies

Sodium 3-nitrobenzenesulfonate is a versatile substituted aromatic compound utilized across various industrial processes. Its unique properties as a mild oxidizing agent, a stabilizer, and a process auxiliary make it a key ingredient in the manufacturing of dyes and pigments, as well as in the field of electroplating.

Environmental Behavior and Degradation Studies of Sodium 3 Nitrobenzenesulfonate

Biodegradation Pathways and Rates

The biodegradation of sodium 3-nitrobenzenesulfonate is a key factor in its environmental persistence. Studies have been conducted to assess its elimination from water and to quantify its oxygen demand, providing insights into its biodegradability.

Research indicates that sodium 3-nitrobenzenesulfonate is readily eliminated from water. scbt.com Studies have shown a high degree of removal, suggesting that the compound is susceptible to degradation in aquatic environments. scbt.com The degree of elimination has been determined to be greater than 90%, leading to the evaluation that it is easily eliminated from water. scbt.com

To standardize the assessment of its biodegradability, specific test methods have been employed. The Organisation for Economic Co-operation and Development (OECD) test guideline 302B, a test for inherent biodegradability, has been used to evaluate sodium 3-nitrobenzenesulfonate. scbt.com This test method, which utilizes techniques like COD reduction, has confirmed the compound's high elimination rate from water. scbt.com

Further characterization of the biodegradability of sodium 3-nitrobenzenesulfonate involves the measurement of its Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD). The COD value, which indicates the total amount of oxygen required to chemically oxidize the compound, has been measured at 820 mg/g. scbt.com The BOD, which measures the amount of oxygen consumed by microorganisms during the decomposition of the compound, is 150 mg/g. scbt.com

Biodegradation Data for Sodium 3-Nitrobenzenesulfonate

| Parameter | Test Method/Analysis | Result | Evaluation |

| Degree of Elimination | OECD 302B; ISO 9888; 88/302/EEC, part C | > 90 % | Easily eliminated from water |

| Chemical Oxygen Demand (COD) | - | 820 mg/g | - |

| Biochemical Oxygen Demand (BOD) | - | 150 mg/g | - |

Mobility in Aquatic and Soil Systems

The mobility of sodium 3-nitrobenzenesulfonate in the environment is largely governed by its physical and chemical properties, particularly its water solubility and its potential for bioaccumulation.

Sodium 3-nitrobenzenesulfonate is highly soluble in water. atamanchemicals.com Its solubility has been reported to be 200 grams per liter at 20°C. chemicalbook.comfishersci.ca This high water solubility suggests that the compound will likely be mobile in the environment, allowing for its dispersion in aquatic systems. atamanchemicals.com

The bioaccumulation potential of a chemical can be predicted by its n-octanol/water distribution coefficient (log Pow). A low log Pow value generally indicates a low potential for bioaccumulation. The log Pow for sodium 3-nitrobenzenesulfonate has been reported as -2.61 at 25°C. chemicalbook.com Based on this n-octanol/water distribution coefficient, accumulation of sodium 3-nitrobenzenesulfonate in organisms is not expected. scbt.com

Physicochemical Properties and Environmental Mobility of Sodium 3-Nitrobenzenesulfonate

| Property | Value | Implication for Environmental Mobility |

| Water Solubility | 200 g/L (at 20°C) | High potential for dispersion in aquatic systems. |

| n-octanol/water distribution coefficient (log Pow) | -2.61 (at 25°C) | Bioaccumulation in organisms is not expected. |

Photodegradation and Chemical Degradation Mechanisms in Environmental Matrices

The environmental fate of sodium 3-nitrobenzenesulfonate is significantly influenced by photodegradation and chemical degradation processes. These mechanisms are crucial in transforming the compound in various environmental compartments, such as water and soil.

Photodegradation:

The degradation of sodium 3-nitrobenzenesulfonate can be initiated by light, particularly through photocatalysis. Research on the photocatalytic degradation of 3-nitrobenzenesulfonic acid (3-NBSA), the acidic form of the compound, in aqueous suspensions of titanium dioxide (TiO2) has shown this to be a promising method for its removal. researchgate.net The process relies on the generation of highly reactive hydroxyl radicals (•OH) when TiO2 is irradiated with UV light. These radicals are powerful oxidizing agents capable of breaking down the aromatic structure of the molecule.

The kinetics of this photocatalytic degradation often follow the Langmuir-Hinshelwood model. Studies have demonstrated that the rate of degradation is dependent on several factors, including the initial concentration of the pollutant, the catalyst loading, and the intensity of the light source. For instance, one study found that the degradation rate of 3-NBSA increased with catalyst loading up to an optimal point, after which the rate decreased due to increased turbidity and light scattering. researchgate.net

In more complex environmental matrices, the presence of other substances can influence the photodegradation process. For example, humic acids, often present in natural waters, can affect the efficiency of photodegradation, while certain inorganic ions might either enhance or inhibit the process.

Chemical Degradation:

Chemical degradation of sodium 3-nitrobenzenesulfonate can occur through various oxidative processes. One significant method is catalytic wet air oxidation (CWAO), a technology used for treating industrial wastewater containing refractory organic compounds. This process involves the use of oxygen or air at elevated temperatures and pressures in the presence of a catalyst to oxidize the organic pollutants.

Another relevant chemical degradation pathway for nitroaromatic compounds, the class to which sodium 3-nitrobenzenesulfonate belongs, is through advanced oxidation processes (AOPs) like the UV/H2O2 system. In this process, the photolysis of hydrogen peroxide (H2O2) generates hydroxyl radicals, which then attack the nitroaromatic compound. nih.gov The initial steps in the degradation of nitrobenzene (B124822), a related compound, involve the formation of nitrophenol isomers. nih.gov These intermediates are then further oxidized to compounds like nitrohydroquinone, nitrocatechol, and eventually mineralized to carbon dioxide, water, and inorganic ions. nih.gov

The table below summarizes findings from a study on the photocatalytic degradation of 3-nitrobenzenesulfonic acid.

| Parameter | Condition | Result |

| Initial Concentration | 40 mg L⁻¹ | Higher degradation efficiency |

| 350 mg L⁻¹ | Lower degradation efficiency | |

| Catalyst Loading (TiO₂) | 0.3% (w/v) | Optimal for degradation |

| Kinetics | Follows Langmuir-Hinshelwood model | Rate depends on concentration and catalyst surface |

This table is based on data from a study on the photocatalytic degradation of 3-nitrobenzenesulfonic acid and illustrates the influence of different parameters on the degradation process. researchgate.net

Bioremediation Strategies for Sulfonate-Containing Contaminants

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up environments contaminated with sulfonate-containing compounds like sodium 3-nitrobenzenesulfonate. This strategy utilizes the metabolic capabilities of microorganisms to break down these pollutants into less harmful substances.

The core of bioremediation for sulfonated aromatics lies in the cleavage of the carbon-sulfur (C-S) bond, which is a key step in their degradation. Microorganisms have evolved specific enzymatic pathways to utilize the sulfur from these compounds for their growth, a process known as desulfonation.

Microbial Removal of Sulfur-Containing Organic Molecules (e.g., Rhodococcus Rhodochrous spp.)

Among the diverse groups of microorganisms capable of degrading sulfonated compounds, bacteria from the genus Rhodococcus are particularly noteworthy. researchgate.net Rhodococcus species are known for their remarkable metabolic versatility and their ability to degrade a wide range of organic pollutants, including aromatic sulfonates. nih.gov

Rhodococcus rhodochrous and other related species have been identified as key players in the desulfonation of arylsulfonates in environments such as soil and rhizospheres. These bacteria possess specific enzyme systems that can cleave the C-S bond, releasing the sulfur in the form of sulfite, which can then be assimilated by the cell.

The biodegradation pathways in Rhodococcus for aromatic compounds often involve initial enzymatic attacks that modify the aromatic ring, making it susceptible to cleavage. For sulfonated aromatics, the desulfonation can be a critical early step. This process is often genetically encoded, with specific genes responsible for the production of the necessary enzymes. The metabolic diversity of Rhodococcus makes them robust candidates for bioremediation applications in various contaminated sites. nih.gov

The table below provides an overview of the key aspects of bioremediation of sulfonated aromatics by Rhodococcus species.

| Feature | Description |

| Microorganism | Rhodococcus rhodochrous and other Rhodococcus species |

| Target Pollutants | Aromatic sulfonates (arylsulfonates) |

| Key Process | Desulfonation (cleavage of the carbon-sulfur bond) |

| Metabolic Advantage | Utilization of organosulfur compounds as a sulfur source for growth |

| Application | Bioremediation of contaminated soil and water |

Application in Water Treatment as an Oxidant or Disinfectant

Sodium 3-nitrobenzenesulfonate is utilized in certain water treatment and industrial wastewater applications due to its properties as a mild oxidizing agent. scbt.com While not employed as a primary disinfectant for drinking water in the same way as chlorine or ozone, its oxidative capacity is valuable in specific contexts.

In industrial processes, such as textile dyeing and electroplating, wastewaters can contain a variety of reducing agents and metal ions that need to be removed or transformed. Sodium 3-nitrobenzenesulfonate can act as an oxidizing agent in these scenarios. For instance, it is used as an oxidizing agent in demetalizers and industrial cleaners. nih.gov Its function is to chemically alter the state of contaminants, which can facilitate their removal through subsequent treatment steps like precipitation or filtration.

Analytical and Spectroscopic Investigations of Sodium 3 Nitrobenzenesulfonate

Advanced Chromatographic Techniques for Analysis

Chromatographic methods are fundamental for the separation and quantification of sodium 3-nitrobenzenesulfonate and its related isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of sodium 3-nitrobenzenesulfonate. Reverse-phase HPLC methods are particularly effective for the separation of this compound. chemicalbook.comresearchgate.net

A common approach involves the use of a C18 or a specialized reverse-phase column like Newcrom R1. chemicalbook.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing an acid, like phosphoric acid or formic acid. chemicalbook.comresearchgate.net The use of formic acid is preferred for applications requiring mass spectrometric (MS) detection due to its volatility. chemicalbook.comresearchgate.net

For the simultaneous analysis of sulfonated aromatic amines and related compounds, ion-pair reverse-phase HPLC (IP-RP-HPLC) has been shown to be a suitable method. This technique can be coupled with mass spectrometry (MS) for enhanced identification and quantification. orgchemboulder.com Ion-pair reagents, such as tetrabutylammonium, are added to the mobile phase to form neutral ion pairs with the charged analyte, thereby improving its retention on the non-polar stationary phase. orgchemboulder.comnih.gov

Table 1: Exemplary HPLC Method Parameters for Sodium 3-Nitrobenzenesulfonate Analysis

| Parameter | Condition |

| Column | Newcrom R1 or C18 |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) |

| Detection | UV, Mass Spectrometry (MS) |

| Technique | Reverse-Phase or Ion-Pair Reverse-Phase |

This table is interactive. Users can sort and filter the data.

Gas Chromatography (GC) for Related Sulfonic Acid Isomers

The analysis of sulfonic acids, including isomers of nitrobenzenesulfonic acid, by Gas Chromatography (GC) presents a challenge due to their low volatility and high polarity. Direct analysis is often not feasible, necessitating a derivatization step to convert the sulfonic acids into more volatile and thermally stable derivatives. primescholars.comnih.gov

Common derivatization techniques for acids in GC analysis include silylation and alkylation (esterification). nih.gov For sulfonic acids, esterification to form methyl esters is a widely used approach. chemicalbook.com This can be achieved using various methylating agents. Another method involves in-situ pyrolytic alkylation in the GC injector, for instance, using tetrabutylammonium hydroxide to form butyl derivatives. nih.gov

Following derivatization, the resulting esters can be separated and analyzed using a standard GC system equipped with a suitable column, such as a mid-polarity column like an Rtx-200, and a detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). orgchemboulder.com GC-MS provides the added advantage of structural confirmation of the separated isomers based on their mass spectra. orgchemboulder.comnih.gov

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of sodium 3-nitrobenzenesulfonate and studying its interactions with other molecules. Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy each provide unique insights into the compound's chemical makeup.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Interaction Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in sodium 3-nitrobenzenesulfonate and studying intermolecular interactions. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.

The presence of the nitro group (-NO₂) in an aromatic compound gives rise to two distinct stretching vibrations: an asymmetric stretch typically found in the 1550-1475 cm⁻¹ region and a symmetric stretch in the 1360-1290 cm⁻¹ range. orgchemboulder.com The sulfonate group (-SO₃⁻) also has characteristic strong and broad absorption bands. The aromatic benzene (B151609) ring shows characteristic C-H and C=C stretching and bending vibrations.

FTIR spectroscopy can also be used to study interactions, such as hydrogen bonding, involving the sulfonate and nitro groups. Shifts in the vibrational frequencies of these groups can provide information about their involvement in intermolecular interactions.

Table 2: Key FTIR Absorption Bands for Sodium 3-Nitrobenzenesulfonate

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Nitro (-NO₂) Aromatic | Asymmetric Stretch | 1550 - 1475 |

| Symmetric Stretch | 1360 - 1290 | |

| Sulfonate (-SO₃⁻) | S=O Stretch | ~1200 and ~1050 |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1600 - 1450 |

This table is interactive. Users can sort and filter the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including sodium 3-nitrobenzenesulfonate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. primescholars.comazolifesciences.com

In the ¹H NMR spectrum of sodium 3-nitrobenzenesulfonate, the aromatic protons appear as distinct signals in the downfield region (typically between 7.5 and 8.6 ppm in D₂O), with their chemical shifts and coupling patterns revealing their relative positions on the benzene ring. chemicalbook.com The proton adjacent to the electron-withdrawing nitro group is expected to be the most deshielded and appear at the lowest field. orgchemboulder.com

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon atom attached to the sulfonate group and the nitro group showing distinct chemical shifts.

NMR spectroscopy is also a valuable tool for studying molecular interactions. Changes in the chemical shifts of the protons and carbons upon interaction with other molecules can provide insights into the nature and location of these interactions.

Table 3: Representative ¹H NMR Chemical Shifts for Sodium 3-Nitrobenzenesulfonate in D₂O

| Proton Assignment | Chemical Shift (ppm) |

| Aromatic H | ~8.57 |

| Aromatic H | ~8.35 |

| Aromatic H | ~8.16 |

| Aromatic H | ~7.76 |

Note: The specific assignments of the aromatic protons can be determined through 2D NMR techniques. The data presented is based on publicly available spectra and may vary slightly depending on experimental conditions. chemicalbook.com This table is interactive. Users can sort and filter the data.

Raman Spectroscopy for Ion-Interaction Retention Studies

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. It is particularly useful for studying non-polar bonds and symmetric vibrations. The Raman spectrum of sodium 3-nitrobenzenesulfonate will show characteristic bands for the nitro and sulfonate groups, as well as the benzene ring. wikipedia.orgaps.org

In the context of chromatography, Raman spectroscopy can be a powerful tool for investigating ion-interaction retention mechanisms. researchgate.net By monitoring changes in the Raman spectra of both the analyte and the stationary phase or ion-pairing agent, it is possible to gain insights into the specific molecular interactions that govern the retention process. For instance, shifts in the vibrational frequencies of the sulfonate group upon interaction with a positively charged stationary phase or an ion-pairing agent can provide direct evidence of the formation of ion pairs. researchgate.net This information is valuable for optimizing chromatographic separations and for a more fundamental understanding of the underlying retention mechanisms. While specific studies on sodium 3-nitrobenzenesulfonate using this approach are not widely reported, the principles are well-established for other ionic compounds. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) for Ionic Solute Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto a nanostructured metallic surface, surmounting the typically weak nature of the standard Raman effect. This enhancement allows for the detection of analytes at extremely low concentrations, making it a highly sensitive method for trace analysis. For an ionic solute like sodium 3-nitrobenzenesulfonate, SERS offers a promising avenue for detection in aqueous solutions.

The mechanism of SERS enhancement is primarily attributed to two effects: an electromagnetic enhancement from the excitation of localized surface plasmons on the metallic substrate (commonly gold or silver nanoparticles) and a chemical enhancement involving charge-transfer complexes between the analyte and the surface. When sodium 3-nitrobenzenesulfonate is in proximity to such a SERS-active substrate, the vibrational modes of its functional groups—the nitro (NO₂) and sulfonate (SO₃⁻) groups, as well as the aromatic ring—are significantly amplified.

This allows for the generation of a distinct spectral fingerprint even from minute sample quantities. Detecting nitroaromatic compounds is of significant interest for environmental monitoring and security, and SERS has been successfully applied to other molecules in this class rsc.orgresearchgate.netresearchgate.netrsc.org. The characteristic vibrations of the nitro and sulfonate groups provide clear, identifiable peaks for qualitative analysis, while the signal intensity can be correlated with concentration for quantitative measurements.

Table 1: Characteristic Raman Bands for Functional Groups in Sodium 3-Nitrobenzenesulfonate This table presents expected Raman shifts based on data for nitrobenzene (B124822) and benzenesulfonate derivatives. Actual SERS peak positions may shift slightly due to surface interactions.

| Functional Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

| Nitro Group (NO₂) | Symmetric Stretch | 1345 - 1355 |

| Nitro Group (NO₂) | Asymmetric Stretch | 1520 - 1530 |

| Sulfonate Group (SO₃⁻) | Symmetric Stretch | 1030 - 1050 |

| Aromatic Ring | Ring Breathing | ~1000 |

| Aromatic Ring | C-H Bending | 1070 - 1090 |

| Aromatic Ring | Ring Stretch | 1580 - 1610 |

Application of Confocal Raman Microscopy in Chromatographic Interface Studies

Confocal Raman microscopy integrates the detailed chemical analysis of Raman spectroscopy with the high spatial resolution of confocal microscopy edinst.comhoriba.com. This combination provides a non-destructive method to create three-dimensional chemical maps of a sample jascoinc.com. When used as a detector for chromatographic separations, such as in thin-layer chromatography (TLC) or lab-on-a-chip devices, it offers significant advantages over conventional visualization techniques.

In a hypothetical chromatographic study, a mixture containing sodium 3-nitrobenzenesulfonate could be separated on a stationary phase (e.g., a TLC plate). After separation, the plate can be scanned with the confocal Raman microscope. The instrument would acquire a full Raman spectrum at each point (pixel) on the plate, generating a hyperspectral dataset.

By targeting the characteristic Raman peaks of sodium 3-nitrobenzenesulfonate (e.g., the symmetric NO₂ stretch around 1350 cm⁻¹), its precise location and distribution on the chromatogram can be mapped. This method is label-free, eliminating the need for fluorescent tags or staining reagents that can interfere with the sample nih.gov. Furthermore, the high spatial resolution allows for the clear differentiation of closely separated spots, improving the accuracy of qualitative identification and quantification. The ability to perform depth profiling can also be valuable for understanding the distribution of the analyte within the porous structure of the stationary phase nih.govosti.gov.

Table 2: Advantages of Confocal Raman Microscopy in Chromatographic Analysis

| Feature | Benefit in Chromatographic Interfacing |

| Chemical Specificity | Provides a unique vibrational fingerprint for unambiguous compound identification. |

| High Spatial Resolution | Enables mapping and analysis of closely separated components with micron-level precision jascoinc.com. |

| Non-Destructive | Preserves the sample on the chromatographic medium for further analysis. |

| Label-Free Analysis | Eliminates the need for chemical stains or fluorescent labels, providing direct molecular information nih.gov. |

| Quantitative Capability | Raman signal intensity can be correlated to the concentration of the analyte. |

| Versatility | Applicable to various chromatographic techniques, including TLC, paper, and microfluidic chromatography. |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is an indispensable tool for the structural elucidation of organic molecules. In this technique, ions are generated in the ESI source, selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.

For sodium 3-nitrobenzenesulfonate, analysis is typically performed in negative ion mode, where the ESI process readily deprotonates the sulfonic acid group (or dissociates the sodium salt) to form the [M-Na]⁻ anion, 3-nitrobenzenesulfonate, with a mass-to-charge ratio (m/z) of 224.

Subsequent MS/MS analysis of this precursor ion reveals characteristic fragmentation pathways for nitroaromatic sulfonates nih.govresearchgate.net. The most common fragmentation reactions involve the neutral loss of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da) aaqr.orgresearchgate.net. Another significant fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as an NO₂ radical (46 Da) or the loss of NO (30 Da) researchgate.net. These fragmentation patterns provide definitive structural confirmation.

Table 3: Predicted ESI-MS/MS Fragmentation of 3-Nitrobenzenesulfonate Anion

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 224 | SO₃ (80 Da) | 144 | 3-nitrophenoxide anion |

| 224 | SO₂ (64 Da) | 160 | [C₆H₄NO₃]⁻ |

| 224 | NO₂ (46 Da) | 178 | Benzenesulfonate radical anion |

| 224 | NO (30 Da) | 194 | [C₆H₄O₄S]⁻ radical anion |

Utilization as a Reference Standard in Quantitative and Qualitative Chemical Analysis

Sodium 3-nitrobenzenesulfonate serves as a valuable reference standard in a variety of analytical chemistry applications riverlandtrading.com. A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analyses. The utility of sodium 3-nitrobenzenesulfonate in this role is due to its well-defined chemical properties, stability, and commercial availability in high purity grades americanelements.comchemicalbook.com.

In qualitative analysis , it is used to confirm the identity of a substance in a sample. For instance, in chromatography, the retention time of a peak in an unknown sample is compared to the retention time of the sodium 3-nitrobenzenesulfonate standard run under identical conditions. A match provides strong evidence of its presence. Similarly, in spectroscopy, the spectrum (e.g., IR, NMR, Raman) of the sample can be compared against the spectrum of the standard.

In quantitative analysis , the standard is used to create a calibration curve. Solutions of known concentrations of sodium 3-nitrobenzenesulfonate are prepared and analyzed, and the instrument response (e.g., peak area in chromatography) is plotted against concentration. This curve is then used to determine the exact concentration of the compound in an unknown sample by measuring its instrument response. Its high water solubility and stability in solution make it particularly suitable for preparing accurate standard solutions zhishangchemical.com.

Table 4: Properties of Sodium 3-Nitrobenzenesulfonate as an Analytical Standard

| Property | Value/Description | Relevance as a Standard |

| Purity | Commercially available in ≥98% purity sigmaaldrich.com. | High purity is essential for accurate quantitative measurements. |

| Molecular Weight | 225.15 g/mol sigmaaldrich.com. | Allows for precise preparation of standard solutions of known molarity. |

| Physical State | Light yellow crystalline powder chemicalbook.com. | Easy to handle, weigh, and store. |

| Melting Point | 350 °C chemicalbook.com. | High melting point indicates good thermal stability. |

| Solubility | Soluble in water (200 g/L at 20 °C) and ethanol . | Facilitates the straightforward preparation of aqueous or alcoholic stock solutions. |

| Stability | Stable under standard conditions; hygroscopic chemicalbook.com. | Ensures reliability and long shelf-life when stored properly (e.g., in a desiccator). |

Solubility and Phase Equilibria Studies of Sodium 3 Nitrobenzenesulfonate

Equilibrium Solubility in Binary Solvent Systems

The equilibrium solubility of sodium 3-nitrobenzenesulfonate has been experimentally determined in several binary solvent mixtures, including aqueous electrolyte solutions and organic solvent mixtures, using steady-state methods. researchgate.netacs.orgacs.org

Studies have been carried out to measure the solubility of sodium 3-nitrobenzenesulfonate in binary aqueous solutions containing electrolytes such as sodium chloride (NaCl) and sodium sulfate (B86663) (Na2SO4). researchgate.netacs.orgdntb.gov.ua These measurements were conducted at temperatures ranging from 273.15 K to 323.15 K. researchgate.netacs.org The presence of these common salts in the aqueous phase can significantly influence the solubility of the solute, an effect that is important for industrial crystallization processes.

The solubility of sodium 3-nitrobenzenesulfonate has been investigated in the binary solvent mixture of ethanol and water (C2H5OH + H2O). researchgate.netacs.org Furthermore, its equilibrium solubility was measured in several pure organic solvents between 283.15 K and 323.15 K under atmospheric pressure (101.3 kPa). researchgate.netacs.org Research findings indicate a specific order of solubility in these solvents. researchgate.netacs.org The mole fraction solubility was found to be highest in ethanol, followed by acetone, tetrahydrofuran, 1-butanol, ethyl acetate, and cyclohexanone. researchgate.netacs.org

Table 1: Interactive Ranking of Mole Fraction Solubility of Sodium 3-Nitrobenzenesulfonate in Various Organic Solvents researchgate.netacs.org

| Rank | Solvent |

| 1 | Ethanol |

| 2 | Acetone |

| 3 | Tetrahydrofuran |

| 4 | 1-Butanol |

| 5 | Ethyl Acetate |

| 6 | Cyclohexanone |

Temperature Dependence of Solubility

A consistent finding across studies is that the solubility of sodium 3-nitrobenzenesulfonate is strongly dependent on temperature. researchgate.netacs.org In all investigated solvent systems, including aqueous electrolyte solutions and organic solvents, the solubility increases as the temperature rises. researchgate.netacs.orgacs.org For instance, solubility was measured in various systems over temperature ranges such as 273.15 K to 323.15 K and 283.15 K to 323.15 K. researchgate.netacs.org Notably, the rate of solubility increase with temperature was more pronounced in ethanol compared to the other organic solvents tested. researchgate.netacs.org

Table 2: Interactive Summary of Studied Solvent Systems and Temperature Ranges for Sodium 3-Nitrobenzenesulfonate Solubility

| Solvent System | Temperature Range (K) |

| NaCl + H₂O | 273.15 to 323.15 researchgate.netacs.org |

| Na₂SO₄ + H₂O | 273.15 to 323.15 researchgate.netacs.org |

| C₂H₅OH + H₂O | 273.15 to 323.15 researchgate.netacs.org |

| Ethanol, Acetone, 1-Butanol, Ethyl Acetate, Cyclohexanone, Tetrahydrofuran | 283.15 to 323.15 researchgate.netacs.org |

Thermodynamic Modeling of Solubility Data

To better understand and predict the solubility behavior of sodium 3-nitrobenzenesulfonate, the experimental data have been correlated with various thermodynamic models. researchgate.netacs.orgnih.gov These models are essential for interpolating and extrapolating solubility data for process design and optimization.

The modified Apelblat equation has been successfully applied to correlate the experimental solubility data of sodium 3-nitrobenzenesulfonate in both aqueous electrolyte solutions and organic solvents. researchgate.netacs.orgacs.org This semi-empirical model effectively describes the relationship between solubility and temperature. nih.gov Studies have shown that the values calculated using the modified Apelblat equation are in good agreement with the experimentally measured results for sodium 3-nitrobenzenesulfonate. researchgate.netacs.org

In addition to the modified Apelblat model, the λh equation has also been used to correlate the solubility data of sodium 3-nitrobenzenesulfonate in various organic solvents. researchgate.netacs.org This model provides another tool for representing the thermodynamic behavior of the solute in different solvent environments. nih.gov The use of multiple models allows for a more robust analysis and validation of the experimental solubility data. researchgate.netacs.org

Table 3: Interactive Overview of Thermodynamic Models Used for Sodium 3-Nitrobenzenesulfonate Solubility Data

| Thermodynamic Model | Applied Solvent Systems | Reference |

| Modified Apelblat Equation | Aqueous Electrolyte Solutions, Organic Solvents | researchgate.netacs.orgacs.org |

| λh Equation | Organic Solvents | researchgate.netacs.org |

Theoretical and Computational Chemistry Studies of Sodium 3 Nitrobenzenesulfonate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. nih.gov

A specific DFT investigation of sodium 3-nitrobenzenesulfonate would involve complex calculations to approximate the electron density of the molecule to determine its energy and other properties. Such a study would yield precise data on bond lengths, bond angles, and dihedral angles of the 3-nitrobenzenesulfonate anion. Furthermore, it would provide insights into electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are crucial for predicting the molecule's reactivity and interaction with other chemical species. Despite the power of this technique, dedicated DFT studies providing these specific structural and electronic data for sodium 3-nitrobenzenesulfonate are not readily found in the published scientific literature.

Conformational Analysis and Energy Minima

The 3-nitrobenzenesulfonate anion has rotational freedom around the C-S bond, allowing for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them.

A computational conformational analysis of the 3-nitrobenzenesulfonate anion would involve systematically rotating the sulfonate group relative to the nitro-substituted benzene (B151609) ring and calculating the potential energy at each step. This process would map out the potential energy surface and identify the geometries corresponding to the lowest energy, which represent the most stable conformations. This information is vital for understanding how the molecule behaves in different environments and how its shape influences its function. Currently, there is a lack of published studies that specifically detail the conformational landscape and energy minima of the 3-nitrobenzenesulfonate anion. nih.govnih.gov

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. pku.edu.cnresearchgate.netnih.gov These simulations can provide a detailed view of how a compound like sodium 3-nitrobenzenesulfonate behaves in a solvent, such as water, and how it interacts with other molecules. mdpi.com

An MD simulation of sodium 3-nitrobenzenesulfonate in an aqueous solution would model the interactions between the sodium cations, the 3-nitrobenzenesulfonate anions, and the surrounding water molecules. acs.org This would allow for the investigation of solvation shells around the ions, the dynamics of water molecules in the vicinity of the solute, and the formation of ion pairs or larger aggregates. nih.gov Such simulations could reveal important information about the compound's solubility and its role in various chemical processes. mdpi.com Despite the utility of MD simulations for studying similar compounds like sodium dodecyl benzene sulfonate, specific studies focusing on the solution behavior and intermolecular interactions of sodium 3-nitrobenzenesulfonate are not prevalent in the scientific literature. pku.edu.cnacs.org

Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be used to model chemical reactions at a molecular level, providing insights into reaction pathways and the energies of transition states. nih.govnih.gov This is crucial for understanding the reactivity of a compound and for designing new synthetic routes. rsc.orgscispace.com

For sodium 3-nitrobenzenesulfonate, computational methods could be employed to investigate its role in various reactions, such as its use as an oxidizing agent or in the synthesis of other organic compounds. atamanchemicals.com By calculating the potential energy surface for a given reaction, researchers can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate. Detailed computational studies predicting reaction mechanisms and transition states specifically for reactions involving sodium 3-nitrobenzenesulfonate are currently lacking in the available literature.

Modeling of Spectroscopic Data (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds. illinois.edunih.govresearchgate.net

For sodium 3-nitrobenzenesulfonate, quantum chemical calculations, particularly DFT, could be used to compute its theoretical vibrational spectrum (infrared and Raman). nih.gov This would involve calculating the frequencies and intensities of the vibrational modes of the molecule, which correspond to the stretching and bending of its chemical bonds. Such a calculated spectrum could be compared with experimental data to aid in the assignment of spectral peaks to specific molecular motions. Similarly, computational methods are available for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. escholarship.orgidc-online.comcompchemhighlights.orgchemistrysteps.com These calculations can help in the structural elucidation of the compound and its derivatives. While general information about the availability of experimental spectra for sodium 3-nitrobenzenesulfonate exists, detailed computational studies that model its vibrational frequencies and NMR chemical shifts are not found in the literature. guidechem.com

Computational Approaches to Solubility Prediction and Phase Equilibria

Predicting the solubility of a compound in different solvents is a significant challenge in chemistry and pharmaceutical sciences. rsc.orgacs.org Computational models offer a promising avenue for estimating solubility, potentially reducing the need for extensive experimental work. researchgate.netpku.edu.cnacs.orgacs.org

For an ionic compound like sodium 3-nitrobenzenesulfonate, computational solubility prediction could involve methods like calculating the free energy of solvation or using quantitative structure-property relationship (QSPR) models. pku.edu.cn These approaches would consider factors such as the intermolecular forces between the solute and solvent molecules and the energy required to break the crystal lattice of the solid. Furthermore, computational thermodynamics can be used to model phase equilibria, such as the solid-liquid equilibrium in different solvent systems. nih.govmdpi.comresearchgate.net While experimental data on the solubility of sodium 3-nitrobenzenesulfonate in various solvents have been published, there is a lack of studies that apply computational approaches to predict these properties.

Synthesis and Characterization of Derivatives and Analogues of Sodium 3 Nitrobenzenesulfonate

Synthesis of Functionalized Nitrobenzenesulfonate Derivatives

The functionalization of the sodium 3-nitrobenzenesulfonate molecule is key to its utility as a chemical intermediate. guidechem.comatamanchemicals.com The presence of the nitro group, which is a strong electron-withdrawing group, and the sulfonic acid salt moiety allows for targeted reactions to create more complex molecules.

Sodium 3-nitrobenzenesulfonate is a valuable reagent in the synthesis of various pharmaceutical intermediates. It is notably used as an oxidizing agent in the Skraup synthesis of quinolines. chemical-product.comsigmaaldrich.comfishersci.ca Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many pharmaceuticals. Furthermore, it is employed as a reagent in the synthesis of azetidinyl ketolides, which are developed for treating multidrug-resistant respiratory tract infections. atamanchemicals.comchemical-product.com The compound and its derivatives act as foundational building blocks for creating more complex, biologically active molecules. atamanchemicals.comatamankimya.com

Table 1: Application of Sodium 3-Nitrobenzenesulfonate in Pharmaceutical Intermediate Synthesis

| Intermediate Class | Synthetic Method | Role of Sodium 3-Nitrobenzenesulfonate | Resulting Compound/Use |

| Quinolines | Skraup Synthesis | Oxidizing Agent | Core structure for various drugs |

| Azetidinyl Ketolides | Multi-step Synthesis | Reagent | Antibiotics for resistant infections atamanchemicals.comchemical-product.com |

Sodium 3-nitrobenzenesulfonate plays a crucial role in certain synthetic routes to vanillin (B372448), a widely used flavoring agent. One established industrial process involves the oxidation of isoeugenol (B1672232) to produce vanillin. In this process, sodium 3-nitrobenzenesulfonate acts as the oxidizing agent to convert the isoeugenol. google.com This method is a key example of how a simple aromatic sulfonate can be used to facilitate a critical transformation in the synthesis of a high-value fine chemical. The process involves isomerizing eugenol to isoeugenol, followed by oxidation, with the subsequent extraction of the vanillin product. google.com

Table 2: Role in Vanillin Synthesis via Isoeugenol Oxidation

| Step | Reactant | Reagent | Function of Sodium 3-Nitrobenzenesulfonate | Product |

| Isomerization | Eugenol | Sodium or Potassium Hydroxide | - | Isoeugenol |

| Oxidation | Isoeugenol | Sodium 3-nitrobenzenesulfonate | Oxidizing Agent | Vanillin google.com |

| Extraction | Reaction Mixture | Water-immiscible solvent | - | Purified Vanillin |

Development of Sulfonic Acid Derivatives with Tuned Reactivity

The development of sulfonic acid derivatives with specifically tuned reactivity is an area of significant research, driven by the need for novel compounds in asymmetric synthesis and medicinal chemistry. While achiral sulfur functional groups are common in pharmaceuticals, their chiral counterparts are gaining attention for their potential to expand the chemical space for drug discovery. nih.govnih.gov

The creation of chiral sulfur compounds, such as sulfinate esters and sulfoximines, is a key challenge in synthetic chemistry. nih.govnih.govacs.org Recent advancements have focused on the asymmetric condensation of prochiral sulfinates with alcohols using organocatalysts like pentanidium to produce enantioenriched sulfinate esters. nih.gov These chiral sulfinate esters are versatile intermediates that can be transformed into a variety of other chiral sulfur pharmacophores. nih.gov Although not directly starting from sodium 3-nitrobenzenesulfonate, this methodology could be applied to its corresponding sulfinate derivatives, offering a pathway to novel chiral molecules derived from the nitroaromatic scaffold. Another approach involves the sulfur-selective arylation of chiral sulfinamides, which provides an asymmetric synthesis of chiral sulfoximines. organic-chemistry.org